Tricyclo(3.2.1.02,8)oct-6-ene
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Overview
Description
Tricyclo(3.2.1.02,8)oct-6-ene is a polycyclic hydrocarbon with a unique structure that includes three fused rings. This compound is known for its rigidity and strained ring system, which makes it an interesting subject for various chemical studies. Its molecular formula is C8H10, and it is often used as a model compound in organic chemistry to study reaction mechanisms and stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclo(3.2.1.02,8)oct-6-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of rearrangements and dehydrogenation steps. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.2.1.02,8)oct-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), acids (e.g., HCl, HBr)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, functionalized hydrocarbons
Scientific Research Applications
Tricyclo(3.2.1.02,8)oct-6-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms, stereochemistry, and the effects of ring strain on reactivity.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which tricyclo(3.2.1.02,8)oct-6-ene exerts its effects depends on the specific reaction or application. In general, its rigid and strained ring system influences its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in catalysis or as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(3.2.1.02,4)oct-6-ene
- Tricyclo(3.2.1.02,7)heptane
Uniqueness
Tricyclo(3.2.1.02,8)oct-6-ene is unique due to its specific ring structure and the position of its double bond. This configuration results in distinct reactivity patterns and makes it a valuable compound for studying the effects of ring strain and rigidity in organic chemistry.
Properties
CAS No. |
53754-35-1 |
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Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
tricyclo[3.3.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-3-6-7-4-2-5(1)8(6)7/h1,3,5-8H,2,4H2 |
InChI Key |
GAPWQJFIGCOETC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2C1C=C3 |
Origin of Product |
United States |
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